A-Z Guide to Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Core Properties and Applications
A-Z Guide to Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Core Properties and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, offers a unique combination of a Boc-protected piperazine and a cyanophenyl moiety. This guide provides a comprehensive overview of its fundamental basic properties, synthesis, and critical applications. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights and detailed experimental protocols. This document is designed to be an essential resource for scientists leveraging this versatile compound in the design and synthesis of novel therapeutic agents and functional materials.
Introduction
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, also known by its synonym tert-butyl 4-(4-cyanophenyl)-1-piperazinecarboxylate, is a bifunctional organic molecule of significant interest in pharmaceutical and materials science research. Its structure features a piperazine ring, a versatile pharmacophore, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other substituted with a 4-cyanophenyl group. This arrangement provides a valuable platform for further chemical modifications.
The Boc protecting group offers a stable yet readily cleavable handle, allowing for selective reactions at the unprotected nitrogen atom. The cyanophenyl group, on the other hand, can participate in various chemical transformations or act as a key pharmacophoric element in biologically active molecules. This dual functionality makes it an invaluable intermediate in the synthesis of a wide range of compounds, including those with potential therapeutic applications targeting neurological disorders.[1]
This guide will explore the core basic properties of this compound, providing a deep dive into its synthesis, characterization, and reactivity. We will also present detailed protocols and visualizations to aid researchers in their practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development.
Physicochemical Data
The fundamental physicochemical properties of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H21N3O2 | [2] |
| Molecular Weight | 287.36 g/mol | [3] |
| Appearance | White to Yellow Powder or Crystals | |
| Melting Point | 126-128 °C | [2] |
| CAS Number | 186650-98-6 | [3] |
| Purity | Typically ≥98% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.
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Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying functional groups.[5] For tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, key vibrational frequencies would include a strong absorption for the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), a strong C=O (urethane) stretch (around 1680-1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
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Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns of a molecule.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 287. Subsequent fragmentation would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.
Synthesis and Reactivity
The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a critical aspect of its utility. Understanding its reactivity is key to its application as a synthetic intermediate.
Synthetic Routes
A common synthetic approach involves the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 4-fluorobenzonitrile or the Buchwald-Hartwig amination of 4-bromobenzonitrile with 1-Boc-piperazine.
Below is a generalized workflow for the synthesis of Boc-protected piperazine derivatives.
Caption: Generalized synthetic workflow for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
Key Reactivity
The reactivity of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is primarily dictated by three key features:
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The Boc-Protected Nitrogen : The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then be used for further functionalization.
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The Unprotected Piperazine Nitrogen : The nitrogen atom attached to the cyanophenyl ring is a nucleophilic center and can participate in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing nature of the aromatic ring.
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The Cyano Group : The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions.
Applications in Drug Discovery and Materials Science
The unique structural features of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate make it a valuable building block in several areas of research.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The piperazine moiety is a common scaffold in many approved drugs, and the ability to selectively functionalize it is highly advantageous. Its derivatives have been explored as:
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CCR5 Antagonists : As a key building block for piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[6]
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Neurological Disorder Therapeutics : The core structure is found in compounds targeting various neurological disorders.[1]
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Anticancer Agents : Piperazine derivatives are integral to the structure of some tyrosine kinase inhibitors like Vandetanib.[7]
Materials Science
The rigid cyanophenyl group and the flexible piperazine linker can be incorporated into polymers and other materials to impart specific properties. For instance, it can be used in the development of novel materials with specific functionalities, such as polymers for drug delivery systems.[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experimental procedures.
Protocol for Deprotection of the Boc Group
This protocol describes a standard procedure for the removal of the tert-butoxycarbonyl protecting group.
Objective : To deprotect the Boc-protected nitrogen of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
Materials :
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Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure :
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Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 1-(4-cyanophenyl)piperazine.
Caption: Step-by-step workflow for the Boc deprotection protocol.
Safety and Handling
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation. Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
Conclusion
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a highly versatile and valuable building block for chemists in both academic and industrial settings. Its well-defined physicochemical properties, predictable reactivity, and broad range of applications, particularly in drug discovery, underscore its importance. This guide has provided a comprehensive overview of its core basic properties, offering both theoretical insights and practical protocols to facilitate its effective use in the laboratory.
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